molecular formula C26H26N4O6S B2692654 N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 866345-92-8

N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No. B2692654
CAS RN: 866345-92-8
M. Wt: 522.58
InChI Key: DGLCNKPXZHXZDS-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C26H26N4O6S and its molecular weight is 522.58. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Derivatives and Structural Analysis

  • The study of heterocyclic derivatives, such as N-(2-dimethylamino-4-oxo-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidin-6-ylidene)acetamide, explores the formation and crystal structure analysis of these compounds. This research is fundamental in understanding the molecular configuration and potential applications in various fields, including material science and drug design (Banfield, Fallon, & Gatehouse, 1987).

Synthesis Methods and Reaction Mechanisms

  • Investigations into the reaction of similar compounds with iso(and isothio)cyanates under microwave irradiation have been conducted. This research is crucial for developing efficient synthesis methods for thieno[2,3-d]pyrimidines, which have applications in medicinal chemistry and materials science (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Novel Compounds Synthesis

  • Research on synthesizing novel compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from similar structures, highlights the broad scope of applications in developing new chemical entities. These compounds have potential uses in pharmacology and biochemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Radiosynthesis for Imaging Applications

  • A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which are structurally related, have been reported as selective ligands for imaging applications. This research is significant in the development of new diagnostic tools and therapeutic agents (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Antimicrobial Agent Synthesis

  • Studies on synthesizing new antimicrobial agents using structures similar to the specified compound provide insights into developing novel treatments for bacterial and fungal infections. This research is vital for addressing the growing issue of antibiotic resistance (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide involves the condensation of 2-amino-3-(2,4-dioxo-2,3-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)propanoic acid with N-(2,4-dimethoxyphenyl)acetamide and 4-methylbenzylamine followed by acetylation of the resulting product.", "Starting Materials": [ "2-amino-3-(2,4-dioxo-2,3-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)propanoic acid", "N-(2,4-dimethoxyphenyl)acetamide", "4-methylbenzylamine", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: To a solution of 2-amino-3-(2,4-dioxo-2,3-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)propanoic acid (1.0 equiv) in dichloromethane, add triethylamine (1.2 equiv) and N-(2,4-dimethoxyphenyl)acetamide (1.0 equiv). Stir the reaction mixture at room temperature for 2 hours.", "Step 2: To the reaction mixture obtained in step 1, add 4-methylbenzylamine (1.2 equiv) and stir the reaction mixture at room temperature for 2 hours.", "Step 3: Add acetic anhydride (1.2 equiv) to the reaction mixture obtained in step 2 and stir the reaction mixture at room temperature for 2 hours.", "Step 4: Quench the reaction mixture with water and extract the product with dichloromethane. Wash the organic layer with sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent to obtain N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide as a white solid." ] }

CAS RN

866345-92-8

Product Name

N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

Molecular Formula

C26H26N4O6S

Molecular Weight

522.58

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C26H26N4O6S/c1-16-4-6-17(7-5-16)13-27-22(31)14-30-25(33)24-20(10-11-37-24)29(26(30)34)15-23(32)28-19-9-8-18(35-2)12-21(19)36-3/h4-12H,13-15H2,1-3H3,(H,27,31)(H,28,32)

InChI Key

DGLCNKPXZHXZDS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC

solubility

not available

Origin of Product

United States

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